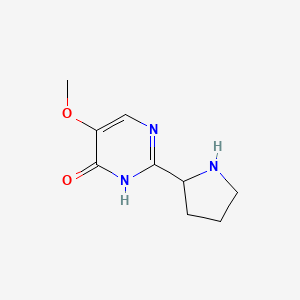
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrrolidine ring fused to a dihydropyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted pyrrolidine with a suitable dihydropyrimidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dihydropyrimidinone ring can be reduced to form a tetrahydropyrimidinone.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one.
Reduction: Formation of 5-methoxy-2-(pyrrolidin-2-yl)-tetrahydropyrimidin-4-one.
Substitution: Formation of 5-chloro-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one or 5-alkyl-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one.
Applications De Recherche Scientifique
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream signaling effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-(pyrrolidin-2-yl)pyridine: Similar in structure but lacks the dihydropyrimidinone ring.
2-(Pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one: Similar but without the methoxy group.
5-Chloro-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one: Similar but with a chloro substituent instead of a methoxy group.
Uniqueness
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both a methoxy group and a dihydropyrimidinone ring. This combination of functional groups and ring structures imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
5-methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O2/c1-14-7-5-11-8(12-9(7)13)6-3-2-4-10-6/h5-6,10H,2-4H2,1H3,(H,11,12,13) |
Clé InChI |
UOZNIKGFQHMEPO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(NC1=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


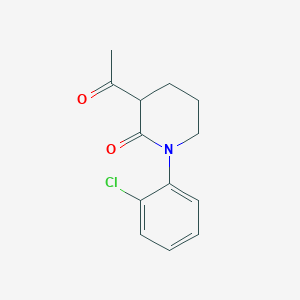
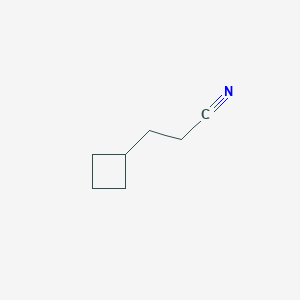
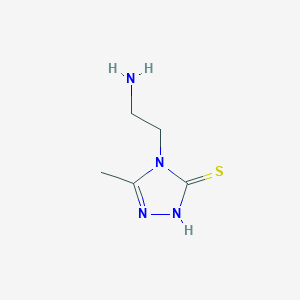



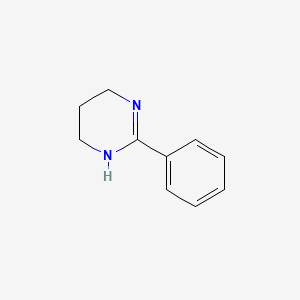
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)

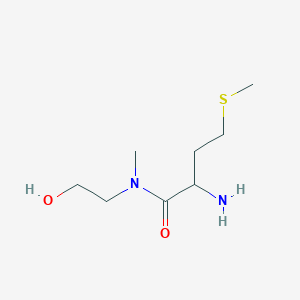
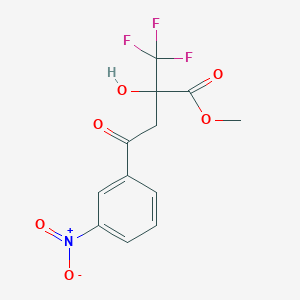
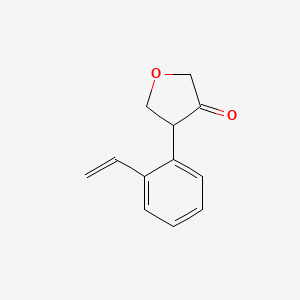

![8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)
